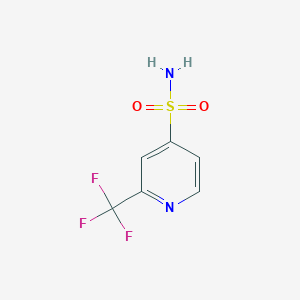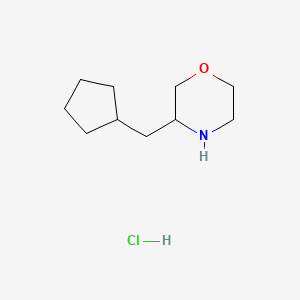
3-(Cyclopentylmethyl)morpholinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopentylmethyl)morpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives Morpholine is a heterocyclic amine with both amine and ether functionalities, making it a versatile building block in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(cyclopentylmethyl)morpholine hydrochloride typically involves the reaction of morpholine with cyclopentylmethyl halide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of 3-(cyclopentylmethyl)morpholine hydrochloride can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(Cyclopentylmethyl)morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the cyclopentylmethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
3-(Cyclopentylmethyl)morpholine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(cyclopentylmethyl)morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The cyclopentylmethyl group enhances its binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Morpholine: The parent compound with a simpler structure.
N-Methylmorpholine: A derivative with a methyl group on the nitrogen.
4-(Cyclopentylmethyl)morpholine: A positional isomer with the cyclopentylmethyl group at the 4-position.
Uniqueness: 3-(Cyclopentylmethyl)morpholine hydrochloride is unique due to the specific positioning of the cyclopentylmethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H20ClNO |
|---|---|
Molecular Weight |
205.72 g/mol |
IUPAC Name |
3-(cyclopentylmethyl)morpholine;hydrochloride |
InChI |
InChI=1S/C10H19NO.ClH/c1-2-4-9(3-1)7-10-8-12-6-5-11-10;/h9-11H,1-8H2;1H |
InChI Key |
KSAUMCPAENJYPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CC2COCCN2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


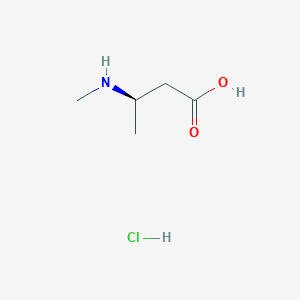
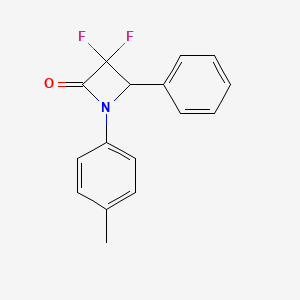

![2',4'-Dimethyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13577521.png)
![1-{[4-(Benzyloxy)phenyl]methyl}azetidine-3-carboxylic acid](/img/structure/B13577538.png)
![3-[4-(Benzyloxy)phenyl]pyrrolidine](/img/structure/B13577553.png)
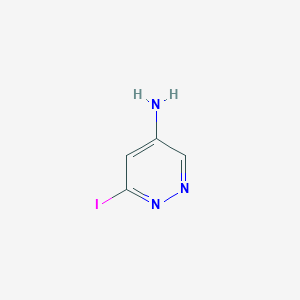
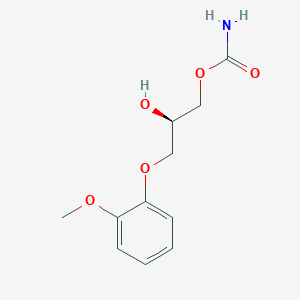
![5-Fluoro-[1,3]thiazolo[5,4-b]pyridine](/img/structure/B13577567.png)
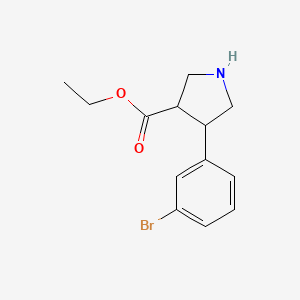
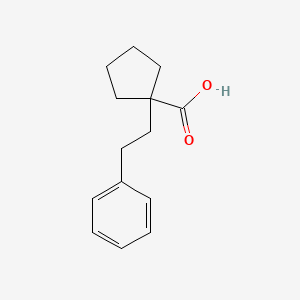
![1-{5,8-Dioxaspiro[3.5]nonan-6-yl}methanaminehydrochloride](/img/structure/B13577584.png)
![5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-aminehydrochloride](/img/structure/B13577587.png)
